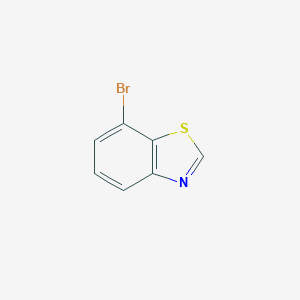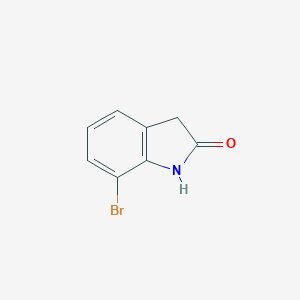
8-Bromo-5-fluoroquinolina
Descripción general
Descripción
8-Bromo-5-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrFN. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. The presence of both bromine and fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications .
Aplicaciones Científicas De Investigación
8-Bromo-5-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antibacterial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Bromo-5-fluoroquinoline can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-fluoroaniline with glycerol in the presence of sulfuric acid and sodium 3-nitrobenzenesulfonate. The reaction mixture is heated to 130°C for three hours, followed by neutralization with sodium hydroxide and extraction with tert-butyl methyl ether .
Industrial Production Methods: Industrial production of 8-Bromo-5-fluoroquinoline typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-5-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Electrophilic Substitution: Halogenating agents like bromine and chlorine.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Mecanismo De Acción
The mechanism of action of 8-Bromo-5-fluoroquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to inhibition of bacterial growth, disruption of viral replication, or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 5-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
- 8-Bromoquinoline
Comparison: 8-Bromo-5-fluoroquinoline is unique due to the simultaneous presence of both bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a broader range of applications and enhanced potency in certain biological assays .
Propiedades
IUPAC Name |
8-bromo-5-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZLPGJFGCOKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561534 | |
| Record name | 8-Bromo-5-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917251-99-1 | |
| Record name | 8-Bromo-5-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)




![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)


![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)
![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)

